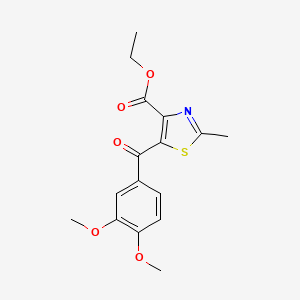

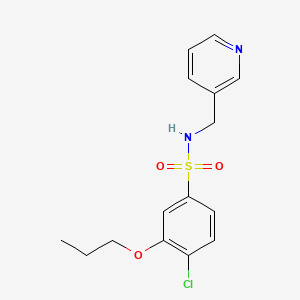

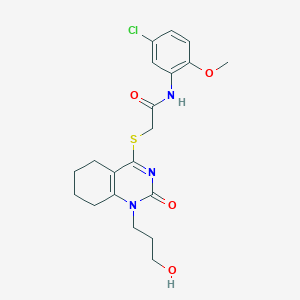

5-chloro-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a novel antithrombotic agent . It is an oral, direct factor Xa inhibitor .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4- {4 - [ (5S) -5- (aminomethyl) -2-oxo-1,3-oxazolidin-3-yl] phenyl} morpholin hydrochloride -3-one (VII) with 5-chlorothiophene-2-carbonyl chloride (IV). The reaction is carried out in a solvent selected from the group of ether, alcohol, ketone and water or in a mixture thereof using an inorganic base .Molecular Structure Analysis

The X-ray crystal structure of this compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. Further details about the chemical reactions involved in its synthesis can be found in the referenced papers .Physical And Chemical Properties Analysis

The molecular weight of this compound is 267.73 g/mol . It has a topological polar surface area of 77.6 Ų . Other computed properties include XLogP3-AA of 3.3, hydrogen bond donor count of 2, hydrogen bond acceptor count of 3, and rotatable bond count of 3 .Aplicaciones Científicas De Investigación

Anticoagulant Research

This compound is structurally related to rivaroxaban , a well-known anticoagulant drug . It directly inhibits the active form of serine protease Factor Xa (FXa), which is crucial in the blood coagulation cascade. Its application in anticoagulant research could involve the development of new drugs for the prevention and treatment of thromboembolic diseases, such as deep vein thrombosis (DVT), pulmonary embolism (PE), and stroke.

Polymorphic Studies

The compound’s polymorphic forms, such as those related to rivaroxaban, are of significant interest in pharmaceutical research . Studying these forms can lead to insights into the stability, solubility, and bioavailability of the drug. This is vital for developing formulations with optimal therapeutic effects.

Mecanismo De Acción

Target of Action

The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .

Mode of Action

The compound acts as a direct FXa inhibitor . The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

FXa catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex, which consists of FXa, FVa, prothrombin, and Ca2+ on a phospholipid surface . Thrombin has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors, resulting in the amplification of its own formation . Inhibition of FXa produces antithrombotic effects by decreasing this amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels .

Pharmacokinetics

The compound has been identified as having good oral bioavailability . This is due to the interaction of the neutral ligand chlorothiophene in the S1 subsite, which allows for the combination of good oral bioavailability and high potency .

Result of Action

The inhibition of FXa by the compound leads to antithrombotic effects . This is achieved by decreasing the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .

Propiedades

IUPAC Name |

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O4S2/c15-11-7-6-10(23-11)13(19)16-14-18-17-12(22-14)8-24(20,21)9-4-2-1-3-5-9/h1-7H,8H2,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLVILQKAASKMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2926752.png)

![3-[2-(1-Benzofuran-3-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B2926757.png)

![Ethyl 2-{4-[(2-chloroacetyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B2926759.png)

![(1S,4R)-4,7,7-Trimethyl-3-oxo-N-[2-(prop-2-enoylamino)ethyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2926765.png)

![5-cyclopropyl-2-(4-(2-(2-fluorophenyl)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2926767.png)

![2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2926770.png)